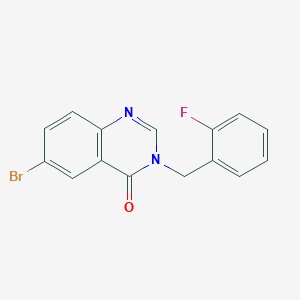

6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, a 2-fluorobenzyl group at the 3rd position, and a quinazolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the bromine and 2-fluorobenzyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at position 6 undergoes substitution reactions with nucleophiles (e.g., hydroxide, alkoxide) under basic conditions .

Example :

6-Bromo-3-(2-fluorobenzyl)-quinazolin-4(3H)-one+Nu−→6-Nu-3-(2-fluorobenzyl)-quinazolin-4(3H)-one

Electrophilic Addition

The quinazolinone ring system may participate in electrophilic aromatic substitution, particularly at positions para or meta to the bromine.

Alkylation at Position 3

The 3-position is reactive toward alkylating agents (e.g., benzyl halides) under basic conditions .

Bromination Pathway

The use of NBS in acetonitrile facilitates regioselective bromination at position 6 . This is likely due to the electron-deficient nature of the quinazolinone ring, directing electrophilic attack.

Radically Initiated Cyclization

In methods employing DMSO/H₂O₂, a radical mechanism is proposed, where DMSO acts as a carbon source and H₂O₂ serves as an oxidant . Radical scavengers (e.g., TEMPO) inhibit product formation, confirming this pathway.

Alkylation Mechanism

Alkylation at position 3 proceeds via nucleophilic attack by the quinazolinone’s lone pair on the alkyl halide, followed by deprotonation .

Characterization and Analytical Data

Biological Activity and Reactivity Correlation

While the query focuses on chemical reactivity, analogous quinazolinones exhibit:

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of quinazolinone derivatives, including 6-bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone, as effective anticancer agents.

- Mechanism of Action : The compound exhibits cytotoxic activity against various cancer cell lines. Structure–activity relationship studies indicate that modifications in the quinazolinone structure can enhance its selectivity and potency against tumorigenic cells while minimizing effects on non-tumorigenic cells. For instance, a study reported an IC50 value of 84.20 ± 1.72 µM for certain derivatives, highlighting their selective action against cancer cells .

- Target Proteins : Molecular docking studies have shown that these compounds can effectively bind to epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation and survival .

Antiviral Properties

The antiviral efficacy of quinazolinone derivatives has also been explored extensively:

- Viral Targets : Research indicates that this compound and its analogs exhibit activity against several viruses, including varicella zoster virus (VZV) and human cytomegalovirus (HCMV). One study reported that derivatives with similar structures showed significant antiviral activity with EC50 values comparable to established antiviral drugs .

- Mechanistic Insights : The presence of the bromine atom at position C6 was found to enhance the potency of these compounds against viral infections, suggesting that structural modifications can lead to improved therapeutic profiles .

Antibacterial Activity

The antibacterial potential of quinazolinones has been a focus of several investigations:

- Broad Spectrum Activity : Compounds derived from this compound have demonstrated significant antibacterial activity against various strains of bacteria. In a comparative study, certain derivatives showed efficacy similar to standard antibiotics .

- Structure-Activity Relationship : The incorporation of specific substituents on the quinazolinone scaffold has been linked to enhanced antibacterial effects. For example, modifications at the N3 position have been shown to yield compounds with superior activity against resistant bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinone derivatives are also noteworthy:

- Therapeutic Applications : Studies have indicated that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For instance, certain derivatives were evaluated for their ability to reduce inflammation in preclinical models .

- Mechanistic Pathways : The anti-inflammatory action is often attributed to the modulation of cytokine release and inhibition of pro-inflammatory enzymes, which are critical in the pathogenesis of various inflammatory conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

- 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone

- 6-Bromo-3-(2-methylbenzyl)-4(3H)-quinazolinone

- 6-Bromo-3-(2-nitrobenzyl)-4(3H)-quinazolinone

Uniqueness

6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone is unique due to the presence of the 2-fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.

Biological Activity

6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate starting materials, such as 2-fluorobenzylamine and various bromo-substituted quinazolinones. This structural modification is crucial for enhancing biological activity.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The introduction of various substituents can significantly influence their effectiveness against different microbial strains.

- Study Findings : A series of quinazolinone derivatives, including 6-bromo-3-(substituted phenyl)-4(3H)-quinazolinones, exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed enhanced antibacterial effects compared to their parent compounds .

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| This compound | Escherichia coli | 15 |

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Research Insights : In vitro studies have demonstrated that this compound effectively reduces inflammation markers in cell lines treated with lipopolysaccharides (LPS), suggesting its potential as a therapeutic agent in inflammatory diseases .

| Compound Name | Inflammatory Model | Cytokine Reduction (%) |

|---|---|---|

| This compound | LPS-induced RAW264.7 cells | 40 |

Anticancer Activity

The anticancer potential of quinazolinones has garnered significant attention, particularly due to their ability to inhibit key signaling pathways involved in cancer cell proliferation.

- Case Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated IC50 values in the micromolar range, indicating substantial antiproliferative activity .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 5.9 | Induction of apoptosis via EGFR inhibition |

| MCF-7 | 7.5 | Cell cycle arrest at G2/M phase |

The biological activities of this compound are primarily attributed to its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR autophosphorylation, the compound disrupts downstream signaling pathways crucial for cell survival and proliferation.

Properties

CAS No. |

302913-40-2 |

|---|---|

Molecular Formula |

C15H10BrFN2O |

Molecular Weight |

333.15 g/mol |

IUPAC Name |

6-bromo-3-[(2-fluorophenyl)methyl]quinazolin-4-one |

InChI |

InChI=1S/C15H10BrFN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |

InChI Key |

CDOPWGFHAQVDSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.